molecular formula C13H12N3NaO4S B15187863 Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt CAS No. 167614-37-1

Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt

Cat. No.: B15187863
CAS No.: 167614-37-1
M. Wt: 329.31 g/mol
InChI Key: GEZFLOJYMGAJOZ-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its sulfonic acid group attached to a benzene ring, which is further substituted with amino groups and a benzoyl moiety. The presence of these functional groups imparts unique chemical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method starts with the sulfonation of benzene to introduce the sulfonic acid group. This is followed by nitration to add nitro groups, which are subsequently reduced to amino groups. The final step involves the acylation of the amino groups with 4-aminobenzoic acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) are employed for sulfonation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while reduction of nitro groups regenerates the amino functionalities.

Scientific Research Applications

Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions, while the amino and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the amino and benzoyl substitutions, making it less versatile in certain applications.

    4-Aminobenzenesulfonic acid: Contains an amino group but lacks the additional benzoyl moiety, affecting its reactivity and biological activity.

    2-Aminobenzenesulfonic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.

Uniqueness

Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

167614-37-1

Molecular Formula

C13H12N3NaO4S

Molecular Weight

329.31 g/mol

IUPAC Name

sodium;2-amino-4-[(4-aminobenzoyl)amino]benzenesulfonate

InChI

InChI=1S/C13H13N3O4S.Na/c14-9-3-1-8(2-4-9)13(17)16-10-5-6-12(11(15)7-10)21(18,19)20;/h1-7H,14-15H2,(H,16,17)(H,18,19,20);/q;+1/p-1

InChI Key

GEZFLOJYMGAJOZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N)N.[Na+]

Origin of Product

United States

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